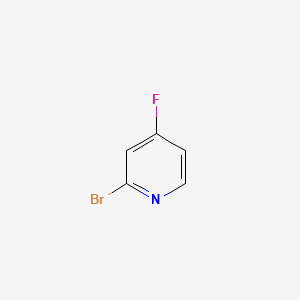

2-Bromo-4-fluoropyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-4-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrFN/c6-5-3-4(7)1-2-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIEATTRZKVGMBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70619446 | |

| Record name | 2-Bromo-4-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

357927-50-5 | |

| Record name | 2-Bromo-4-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4-fluoropyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4-fluoropyridine, a key building block in modern organic synthesis. This document details its chemical and physical properties, provides insights into its synthesis and reactivity, and outlines its significant applications, particularly in the fields of pharmaceutical development and material science.

Core Properties of this compound

This compound is a halogenated pyridine (B92270) derivative valued for its unique reactivity, which allows for the introduction of diverse functional groups into a molecular scaffold.[1] Its properties are summarized in the tables below.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 357927-50-5 | [2] |

| Molecular Formula | C₅H₃BrFN | [2] |

| Molecular Weight | 175.99 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Density | 1.699 g/mL at 25 °C | [2] |

| Boiling Point | 188 ± 20 °C (predicted) | [1] |

| Refractive Index (n20/D) | 1.537 | [2] |

| Purity | ≥96-98% | [1][2] |

Safety Information

| Hazard | Description |

| Signal Word | Danger |

| Hazard Statements | H302 (Harmful if swallowed), H318 (Causes serious eye damage) |

| Precautionary Statements | P264, P270, P280, P301 + P312, P305 + P351 + P338, P501 |

| Flash Point | 76.7 °C (170.1 °F) - closed cup |

Note: This is a summary of safety information. Please refer to a full Safety Data Sheet (SDS) before handling this chemical.

Spectroscopic Characteristics

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with coupling patterns influenced by the bromine, fluorine, and nitrogen atoms in the pyridine ring. For comparison, the ¹H NMR spectrum of the parent 2-bromopyridine (B144113) shows signals at approximately δ 8.31, 7.17, 7.46, and 7.40 ppm.[3]

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the five carbon atoms in the pyridine ring. The chemical shifts will be significantly influenced by the electronegative fluorine and bromine substituents. Studies on fluoropyridines provide extensive data on carbon-fluorine coupling constants, which would be a key feature in the ¹³C NMR spectrum of this compound.[4][5]

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for C-H, C=C, and C-N stretching vibrations of the pyridine ring. The presence of the C-Br and C-F bonds will also give rise to specific absorption bands in the fingerprint region. The IR spectrum of 2-bromopyridine can be used as a reference.[6]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (175.99 g/mol ). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in a characteristic M and M+2 pattern for the molecular ion and bromine-containing fragments.

Synthesis and Reactivity

Synthesis of this compound

A common synthetic route to this compound involves a modified Balz-Schiemann reaction starting from 2-aminopyridine. The general steps are outlined below:

Caption: Synthetic pathway to this compound.

A detailed experimental protocol for a similar synthesis of 4-fluoropyridine involves the diazotization of 4-aminopyridine (B3432731) with sodium nitrite (B80452) in an aqueous solution of tetrafluoroboric acid, followed by thermal decomposition of the resulting diazonium salt.[7] Subsequent bromination would yield the target compound.

Key Reactions and Experimental Protocols

This compound is a versatile substrate for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Its utility is particularly prominent in Suzuki and Sonogashira coupling reactions.

The Suzuki coupling reaction is a powerful method for forming biaryl compounds. The bromine atom at the 2-position of this compound readily participates in this palladium-catalyzed reaction with boronic acids or their esters.

Experimental Workflow for Suzuki Coupling

Caption: General workflow for a Suzuki coupling reaction.

Detailed Protocol (Adapted from similar reactions):

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (2.0 equiv.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the flask. Then, add a degassed solvent system, such as a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.

The Sonogashira coupling allows for the formation of a carbon-carbon bond between the sp-hybridized carbon of a terminal alkyne and the sp²-hybridized carbon of an aryl or vinyl halide. This compound serves as an excellent coupling partner in this palladium- and copper-catalyzed reaction.[1] This reaction is instrumental in synthesizing substituted alkynylpyridines, which are valuable intermediates in medicinal chemistry.[8]

Experimental Workflow for Sonogashira Coupling

Caption: General workflow for a Sonogashira coupling reaction.

Detailed Protocol (Adapted from similar reactions): [8]

-

Reaction Setup: To a solution of this compound (1.0 equiv.) and the terminal alkyne (1.1 equiv.) in a suitable solvent such as a mixture of THF and triethylamine (B128534) (e.g., 2:1 ratio), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the copper(I) co-catalyst (e.g., CuI, 10 mol%).

-

Inert Atmosphere: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC.

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in an organic solvent and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the desired alkynylpyridine.

Applications in Research and Development

This compound is a highly sought-after intermediate in several areas of chemical research and industry.

-

Pharmaceutical Development: The fluorinated pyridine motif is a common feature in many biologically active molecules. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] Consequently, this compound is a crucial starting material for the synthesis of potential anti-cancer, anti-inflammatory, and antimicrobial agents.[1]

-

Agrochemicals: This compound is also utilized in the synthesis of advanced pesticides and herbicides, contributing to the development of more effective and selective crop protection agents.

-

Material Science: Derivatives of this compound are being explored for their applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of the fluorinated pyridine unit can modulate the electronic properties of materials, leading to improved device performance. It is also used in creating novel ligands for catalysts and in the synthesis of specialized polymers with enhanced thermal and chemical resistance.[1]

Conclusion

This compound is a versatile and valuable reagent for organic synthesis. Its distinct reactivity, facilitated by the presence of both bromine and fluorine substituents on the pyridine ring, allows for the efficient construction of complex molecular architectures. This technical guide has provided a detailed overview of its properties, synthetic methods, and key applications, underscoring its importance for professionals in drug discovery, materials science, and chemical research. As the demand for novel and functionalized heterocyclic compounds continues to grow, the utility of this compound is expected to expand even further.

References

- 1. ossila.com [ossila.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 2-Bromopyridine(109-04-6) 1H NMR [m.chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2-Bromopyridine(109-04-6) IR Spectrum [chemicalbook.com]

- 7. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-Bromo-4-fluoropyridine (CAS: 357927-50-5)

This technical guide provides a comprehensive overview of this compound, a versatile halogenated pyridine (B92270) derivative. It is an essential building block in the synthesis of a wide array of biologically active molecules and advanced materials.[1] This document consolidates its chemical properties, synthesis protocols, key reactions, and applications, offering a valuable resource for professionals in medicinal chemistry, agrochemical research, and material science.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature.[1][2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 357927-50-5 | [1][2][3][4][5][6][7][8][9][10][11][12][13][14] |

| Molecular Formula | C₅H₃BrFN | [1][3][6][8][9][10][11][14] |

| Molecular Weight | 175.99 g/mol | [1][3][4][5][6][9][10] |

| Appearance | Colorless to light yellow liquid | [1][2][5] |

| Density | 1.699 g/mL at 25 °C | [1][3][5] |

| Boiling Point | 188 ± 20 °C (predicted) | [5][10] |

| Refractive Index | n20/D 1.537 | [3] |

| Purity | ≥96% (Assay) | [3][8] |

| Flash Point | 76.7 °C (170.1 °F) - closed cup | [3] |

| InChI Key | AIEATTRZKVGMBO-UHFFFAOYSA-N | [3][8][9][14] |

| SMILES String | Fc1ccnc(Br)c1 | [3][8] |

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves a modified Balz-Schiemann reaction starting from 2-bromopyridin-4-amine.[6]

Experimental Protocol:

-

Step 1: Diazotization

-

To a stirred suspension of 2-bromopyridin-4-amine (0.50 g, 2.9 mmol) in 50% aqueous tetrafluoroboric acid (HBF₄) (6.0 mL), a solution of sodium nitrite (B80452) (NaNO₂) (0.24 g, 3.5 mmol) in water (3.0 mL) is added over 5 minutes at 0 °C.[6]

-

The resulting mixture is allowed to warm to room temperature and is stirred for 12 hours.[6]

-

-

Step 2: Work-up and Isolation

-

Solid sodium bicarbonate (NaHCO₃) is slowly added to the reaction mixture until the evolution of carbon dioxide ceases.[6]

-

The aqueous solution is then extracted with ethyl acetate (B1210297) (2 x 30 mL).[6]

-

The combined organic extracts are washed with saturated sodium bicarbonate solution (1 x 30 mL) and brine (1 x 30 mL).[6]

-

The organic layer is dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield the title compound.[6]

-

Key Reactions and Applications

This compound is a key intermediate in the pharmaceutical and agrochemical industries due to its versatile reactivity.[1][4] The bromine and fluorine substituents on the pyridine ring allow for selective functionalization through various cross-coupling reactions.[5]

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoborane and an organic halide, widely used to form carbon-carbon bonds.[15][16] this compound can readily participate in Suzuki coupling reactions, reacting with various boronic acids or esters to produce substituted 4-fluoropyridines.[4]

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds by coupling amines with aryl halides.[17] This reaction is instrumental in synthesizing various secondary and tertiary aminopyridines from 2-bromopyridines.[18][19] this compound can be effectively aminated using this methodology.[4]

-

Stille Coupling: this compound can be used to synthesize 2,2'-bipyridine (B1663995) ligands through Stille coupling with bis(tributyltin).[5][10]

-

Sonogashira Coupling: It is also utilized in Sonogashira coupling reactions to synthesize bis(pyridine) ligands with 1,2-ethynylbenzene.[5][10]

The versatility of this compound makes it a valuable starting material in several fields:

-

Pharmaceutical Development: It serves as a key intermediate in the synthesis of pharmaceuticals, including anti-cancer and anti-inflammatory drugs.[1]

-

Agrochemicals: It is used in the formulation of herbicides and pesticides.[1]

-

Material Science: The compound is explored in the creation of novel materials such as polymers and coatings with improved durability.[1] Derivatives are being investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to the influence of the fluorine atom on electronic properties.[20]

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye damage.[9] It is a combustible liquid.[21]

Hazard and Precautionary Codes:

| Code | Description | Reference |

| H302 | Harmful if swallowed | [9] |

| H318 | Causes serious eye damage | [9] |

| P264 | Wash hands thoroughly after handling | [9] |

| P270 | Do not eat, drink or smoke when using this product | [9] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [9] |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell | [3] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [3] |

Storage: Store in a dark place, sealed in a dry, room temperature environment.[11]

Conclusion

This compound (CAS 357927-50-5) is a pivotal chemical intermediate with significant utility in organic synthesis. Its unique reactivity, facilitated by the bromo and fluoro substituents, allows for the construction of complex molecular architectures. This guide has provided a detailed overview of its properties, synthesis, and key applications, underscoring its importance for researchers and developers in the chemical and pharmaceutical industries.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. This compound 96 357927-50-5 [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ossila.com [ossila.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound | 357927-50-5 [chemicalbook.com]

- 8. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. This compound | C5H3BrFN | CID 21885884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Andrews University - Virtual tour [andrews.edu]

- 11. 357927-50-5|this compound|BLD Pharm [bldpharm.com]

- 12. chemscene.com [chemscene.com]

- 13. 357927-50-5 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 14. echemi.com [echemi.com]

- 15. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 18. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Collection - A Practical BuchwaldâHartwig Amination of 2-Bromopyridines with Volatile Amines - The Journal of Organic Chemistry - Figshare [acs.figshare.com]

- 20. nbinno.com [nbinno.com]

- 21. This compound, 97% | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide to 2-Bromo-4-fluoropyridine

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides essential information regarding the chemical properties of 2-Bromo-4-fluoropyridine, a key building block in the synthesis of pharmaceuticals and agrochemicals.

Core Chemical Data

This compound is a halogenated pyridine (B92270) derivative valued for its utility in medicinal chemistry and material science.[1][2] Its chemical structure allows for versatile applications in creating novel compounds. The fundamental properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₅H₃BrFN |

| Molecular Weight | 175.99 g/mol |

The data presented in this table is corroborated by multiple sources.[1][3][4][5]

Logical Relationship of Chemical Properties

The following diagram illustrates the direct relationship between the chemical compound and its fundamental molecular properties.

Caption: Chemical Identity of this compound.

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Bromo-4-fluoropyridine, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The document details experimental protocols, presents quantitative data for comparative analysis, and includes visualizations of the reaction pathways to support research and development efforts.

Core Synthesis Pathways

The synthesis of this compound can be achieved through several strategic approaches. The most prominently documented and reliable method is a Sandmeyer-type reaction starting from an amino-substituted bromopyridine. Alternative, though less detailed in current literature, pathways include the direct bromination of 4-fluoropyridine (B1266222) and a route involving the functionalization of a 4-fluoropyridine-N-oxide intermediate.

Pathway 1: Sandmeyer-type Reaction from 2-Bromopyridin-4-amine

This pathway is a well-established method for the synthesis of this compound, proceeding through the diazotization of 2-bromopyridin-4-amine followed by a fluorination step.

Reaction Workflow

Caption: Synthesis of this compound via a Sandmeyer-type reaction.

Experimental Protocol

A detailed experimental protocol for this pathway is provided below, adapted from established literature.[1][2]

Materials:

-

2-Bromopyridin-4-amine

-

50% aqueous Tetrafluoroboric acid (HBF₄)

-

Sodium nitrite (B80452) (NaNO₂)

-

Water (H₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

A stirred suspension of 2-bromopyridin-4-amine (0.50 g, 2.9 mmol) in 50% aqueous HBF₄ (6.0 mL) is cooled to 0°C.[1][2]

-

A solution of sodium nitrite (0.24 g, 3.5 mmol) in water (3.0 mL) is added dropwise over 5 minutes, while maintaining the temperature at 0°C.[1][2]

-

The resulting mixture is allowed to warm to ambient temperature and is stirred for 12 hours.[1][2]

-

Solid NaHCO₃ is added slowly until the evolution of CO₂ ceases, neutralizing the reaction mixture.[1][2]

-

The aqueous solution is then extracted with ethyl acetate (2 x 30 mL).[1][2]

-

The combined organic extracts are washed with saturated NaHCO₃ solution (1 x 30 mL) and brine (1 x 30 mL).[1][2]

-

The organic layer is dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield the final product.[1][2]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 2-Bromopyridin-4-amine | [1][2] |

| Key Reagents | NaNO₂, HBF₄ | [1][2] |

| Temperature | 0°C to ambient | [1][2] |

| Reaction Time | 12 hours | [1][2] |

| Purity | >98% | [3][4] |

Pathway 2: Direct Bromination of 4-Fluoropyridine (Conceptual)

A more direct approach to this compound would be the selective bromination of 4-fluoropyridine. However, controlling the regioselectivity of electrophilic aromatic substitution on the pyridine (B92270) ring can be challenging. A potential strategy to achieve the desired 2-bromo isomer is through a directed ortho-metalation (DoM) followed by bromination.

Logical Relationship for Directed ortho-Metalation

Caption: Conceptual workflow for the synthesis via directed ortho-metalation.

Pathway 3: From 4-Fluoropyridine-N-Oxide (Conceptual)

The activation of the pyridine ring towards electrophilic substitution can be achieved through the formation of an N-oxide. This intermediate can then be brominated, followed by deoxygenation to yield the final product.

Experimental Workflow

Caption: Conceptual synthesis pathway from 4-Fluoropyridine-N-Oxide.

Similar to the direct bromination route, this pathway is a recognized strategy for the functionalization of pyridines.[1][5] However, a specific and detailed experimental protocol for the synthesis of this compound using this method, including quantitative data, is not extensively documented in the available scientific literature.

Summary and Outlook

The synthesis of this compound is most reliably achieved through a Sandmeyer-type reaction of 2-bromopyridin-4-amine. This method is well-documented, with detailed experimental protocols and predictable outcomes.

Alternative pathways, such as the direct bromination of 4-fluoropyridine (potentially via directed ortho-metalation) and the functionalization of 4-fluoropyridine-N-oxide, offer more direct routes but require further investigation and optimization to establish their viability and efficiency for large-scale production.

For researchers and drug development professionals, the choice of synthesis pathway will depend on factors such as the availability of starting materials, desired scale, and the need for process optimization. The Sandmeyer-type reaction currently stands as the most robust and accessible method.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Andrews University - Virtual tour [andrews.edu]

- 4. ossila.com [ossila.com]

- 5. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromo-4-fluoropyridine: Chemical Structure and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-fluoropyridine is a halogenated pyridine (B92270) derivative that serves as a versatile and valuable building block in modern organic synthesis. Its unique electronic properties, stemming from the presence of two distinct halogen substituents on the pyridine ring, make it an important intermediate in the development of novel pharmaceuticals, agrochemicals, and functional materials.[1][2][3] This guide provides a comprehensive overview of its chemical structure, reactivity, and practical applications, with a focus on quantitative data and detailed experimental protocols.

Chemical Structure and Physical Properties

This compound is a substituted pyridine with a bromine atom at the 2-position and a fluorine atom at the 4-position. The pyridine nitrogen, being electron-withdrawing, along with the inductive effects of the halogens, significantly influences the electron density of the ring and dictates its reactivity.

| Property | Value | Reference |

| Chemical Formula | C₅H₃BrFN | |

| Molecular Weight | 175.99 g/mol | |

| CAS Number | 357927-50-5 | |

| Appearance | Colorless to light yellow liquid | [2] |

| Density | 1.699 g/mL at 25 °C | |

| Boiling Point | 188 ± 20 °C (predicted) | [4] |

| Refractive Index (n20/D) | 1.537 | |

| SMILES String | Fc1ccnc(Br)c1 | |

| InChI Key | AIEATTRZKVGMBO-UHFFFAOYSA-N |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. Below is a summary of expected and reported spectral features.

| Spectroscopy | Expected Features |

| ¹H NMR | Three aromatic protons are expected. The proton at C6 (adjacent to nitrogen and bromine) would be the most downfield. The protons at C3 and C5 will show coupling to each other and to the fluorine at C4. |

| ¹³C NMR | Five distinct carbon signals are expected in the aromatic region. The carbon atoms attached to the halogens (C2 and C4) will show characteristic chemical shifts and coupling with fluorine. |

| ¹⁹F NMR | A single resonance is expected for the fluorine atom at the C4 position. |

| Mass Spectrometry (MS) | The molecular ion peak (M+) is expected to show a characteristic isotopic pattern for a compound containing one bromine atom (approximately 1:1 ratio for M+ and M+2). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H, C=C, and C=N stretching of the pyridine ring, as well as C-Br and C-F stretching vibrations are expected. |

Note: While extensive, publicly available spectra for this specific compound are limited, the expected data are inferred from the analysis of similar substituted pyridines.[1][2][5][6]

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the nature of its two halogen substituents and the electron-deficient pyridine ring. The bromine atom at the C2 position is an excellent handle for transition metal-catalyzed cross-coupling reactions, while the fluorine atom at the C4 position is susceptible to nucleophilic aromatic substitution (SNAr).

Cross-Coupling Reactions

The C-Br bond at the 2-position is readily activated by palladium catalysts, enabling a variety of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters provides access to 2-aryl or 2-heteroaryl-4-fluoropyridines.

-

Sonogashira Coupling: Coupling with terminal alkynes yields 2-alkynyl-4-fluoropyridines.[4]

-

Stille Coupling: Reaction with organostannanes is another effective method for C-C bond formation.[4]

-

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling with a wide range of primary and secondary amines.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 4-position is activated towards nucleophilic attack by the electron-withdrawing effect of the pyridine nitrogen. This allows for the displacement of the fluoride (B91410) ion by a variety of nucleophiles.

-

N-Nucleophiles: Amines, anilines, and heterocycles can displace the fluorine to form 4-amino-substituted pyridines.

-

O-Nucleophiles: Alkoxides and phenoxides react to give 4-alkoxy or 4-aryloxy pyridines.

-

S-Nucleophiles: Thiolates can be used to introduce sulfur functionalities at the 4-position.

The regioselectivity of these reactions is a key feature of this compound, allowing for sequential and controlled functionalization of the pyridine ring.

Experimental Protocols

The following are representative, detailed experimental protocols for key transformations of this compound.

Suzuki-Miyaura Coupling: Synthesis of 4-Fluoro-2-phenylpyridine

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

-

The flask is evacuated and backfilled with argon three times.

-

Deoxygenated 1,4-dioxane (B91453) and water (4:1 v/v) are added via syringe.

-

The reaction mixture is heated to 100 °C and stirred for 24 hours.

-

After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate (B1210297) (3x).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to afford 4-fluoro-2-phenylpyridine.

| Reagent | Molar Eq. |

| This compound | 1.0 |

| Phenylboronic acid | 1.2 |

| K₂CO₃ | 2.0 |

| Pd(PPh₃)₄ | 0.05 |

Buchwald-Hartwig Amination: Synthesis of 4-(4-Fluoropyridin-2-yl)morpholine

Procedure:

-

To an oven-dried Schlenk tube, add this compound (1.0 eq.), morpholine (B109124) (1.2 eq.), sodium tert-butoxide (1.4 eq.), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃, 0.02 eq.), and 2-(dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos, 0.08 eq.).

-

The tube is sealed, evacuated, and backfilled with argon three times.

-

Anhydrous toluene (B28343) is added, and the mixture is stirred at 100 °C for 16 hours.

-

After cooling, the reaction is quenched with water and extracted with ethyl acetate.

-

The combined organic layers are dried over sodium sulfate, filtered, and concentrated.

-

Purification by column chromatography yields 4-(4-fluoropyridin-2-yl)morpholine.

| Reagent | Molar Eq. |

| This compound | 1.0 |

| Morpholine | 1.2 |

| NaOtBu | 1.4 |

| Pd₂(dba)₃ | 0.02 |

| XPhos | 0.08 |

Nucleophilic Aromatic Substitution: Synthesis of 4-Fluoro-2-methoxypyridine

Procedure:

-

To a solution of sodium methoxide (B1231860) (1.5 eq.) in dry methanol, add this compound (1.0 eq.).

-

The reaction is stirred at reflux for 12 hours.

-

Upon completion (monitored by TLC or GC-MS), the reaction is cooled to room temperature.

-

The mixture is neutralized with a saturated aqueous solution of ammonium (B1175870) chloride.

-

The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated.

-

The crude product is purified by column chromatography.

| Reagent | Molar Eq. |

| This compound | 1.0 |

| Sodium Methoxide | 1.5 |

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. The differential reactivity of the bromine and fluorine substituents allows for a wide range of selective transformations, including cross-coupling reactions and nucleophilic aromatic substitutions. This enables the efficient construction of complex, highly functionalized pyridine derivatives that are of significant interest to the pharmaceutical and materials science industries. The experimental protocols provided herein serve as a practical guide for researchers to utilize this powerful synthetic intermediate in their own research endeavors.

References

- 1. 2-Bromo-5-fluoropyridine(41404-58-4) 1H NMR spectrum [chemicalbook.com]

- 2. 2-Bromopyridine(109-04-6) 1H NMR spectrum [chemicalbook.com]

- 3. 2-Bromopyridine | C5H4BrN | CID 7973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ossila.com [ossila.com]

- 5. 2-Fluoropyridine(372-48-5) 1H NMR spectrum [chemicalbook.com]

- 6. 2-Fluoropyridine(372-48-5) 13C NMR spectrum [chemicalbook.com]

In-depth Technical Guide to the Spectral Data of 2-Bromo-4-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Bromo-4-fluoropyridine (CAS No. 357927-50-5), a key halogenated pyridine (B92270) intermediate in the synthesis of pharmaceuticals and advanced materials.[1][2][3] This document is intended to serve as a core resource for researchers and professionals in drug development and material science by presenting available spectral data, detailed experimental methodologies, and a logical workflow for spectral analysis.

Core Spectral Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |

| H-3 | 7.2 - 7.4 | dd | J(H3-H5) ≈ 2-3 Hz, J(H3-F4) ≈ 8-10 Hz |

| H-5 | 7.0 - 7.2 | ddd | J(H5-H6) ≈ 5-6 Hz, J(H5-H3) ≈ 2-3 Hz, J(H5-F4) ≈ 4-5 Hz |

| H-6 | 8.2 - 8.4 | d | J(H6-H5) ≈ 5-6 Hz |

Note: Predicted values are based on spectral data of similar compounds such as 2-bromopyridine, 2-fluoropyridine, and other substituted pyridines.[4][5][6]

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ, ppm) (Predicted) | C-F Coupling Constant (J, Hz) (Predicted) |

| C-2 | 142 - 145 | d, J(C2-F) ≈ 15-20 Hz |

| C-3 | 115 - 118 | d, J(C3-F) ≈ 20-25 Hz |

| C-4 | 165 - 168 | d, J(C4-F) ≈ 250-260 Hz |

| C-5 | 110 - 113 | d, J(C5-F) ≈ 5-10 Hz |

| C-6 | 150 - 153 | d, J(C6-F) ≈ 3-5 Hz |

Note: Predicted values are based on known C-F coupling constants and chemical shifts in fluorinated pyridine systems.

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium |

| 1600 - 1580 | C=C Ring Stretch | Strong |

| 1570 - 1550 | C=N Ring Stretch | Strong |

| 1250 - 1200 | C-F Stretch | Strong |

| 850 - 800 | C-H Out-of-plane Bend | Strong |

| 750 - 700 | C-Br Stretch | Medium |

Note: Predicted values are based on typical absorption regions for functional groups in pyridine derivatives.[7][8][9]

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z (Predicted) | Ion | Notes |

| 175/177 | [M]⁺ | Molecular ion peak, showing isotopic pattern for Bromine (¹⁹Br/⁸¹Br ≈ 1:1) |

| 96 | [M-Br]⁺ | Loss of Bromine |

| 78 | [C₅H₃FN-F]⁺ or [C₅H₄N]⁺ | Fragmentation of the pyridine ring |

Note: The molecular weight of this compound is 175.99 g/mol .[10][11] The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing one bromine atom.

Experimental Protocols

The following sections detail standardized methodologies for acquiring the spectral data presented above. These protocols are based on established practices for the analysis of pyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A high-resolution NMR spectrum is crucial for the structural elucidation of this compound.

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm).

Instrumentation and Data Acquisition:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

-

¹H NMR:

-

Acquire a one-dimensional proton spectrum.

-

Typical spectral width: -2 to 10 ppm.

-

A sufficient number of scans (e.g., 16-64) should be averaged to obtain a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical spectral width: 0 to 170 ppm.

-

A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Sample Preparation:

-

Neat Liquid: Place a drop of liquid this compound between two KBr plates to form a thin film.

-

Attenuated Total Reflectance (ATR): Place a small drop of the sample directly onto the ATR crystal. This method requires minimal sample preparation.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: Typically 4000 to 400 cm⁻¹.

-

Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

-

Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

Background: Record a background spectrum of the empty sample holder (or clean ATR crystal) and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Instrumentation and Data Acquisition:

-

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

-

Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS).

-

Data Analysis: The resulting mass spectrum will show the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions.

Workflow and Pathway Visualization

The following diagrams illustrate the logical workflow for spectral data acquisition and analysis, and the structural relationships of this compound.

References

- 1. ossila.com [ossila.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chemimpex.com [chemimpex.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. 2-Fluoropyridine(372-48-5) 1H NMR [m.chemicalbook.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. Pyridine, 2-bromo- [webbook.nist.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. This compound 96 357927-50-5 [sigmaaldrich.com]

- 11. store.p212121.com [store.p212121.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Bromo-4-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Bromo-4-fluoropyridine is a key building block in modern medicinal chemistry and materials science, valued for its role in the synthesis of novel pharmaceuticals, agrochemicals, and specialized polymers.[1][2] Its unique reactivity, stemming from the presence of both bromine and fluorine substituents on the pyridine (B92270) ring, allows for precise chemical modifications, making it a valuable intermediate in complex molecular construction.[2][3] This guide provides a comprehensive overview of the safety and handling precautions necessary for the use of this compound in a laboratory setting, alongside a detailed experimental protocol for its synthesis.

Section 1: Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| CAS Number | 357927-50-5 | [1] |

| Molecular Formula | C₅H₃BrFN | [1] |

| Molecular Weight | 175.99 g/mol | [1] |

| Appearance | Liquid | [1] |

| Density | 1.699 g/mL at 25 °C | [1] |

| Flash Point | 76.7 °C (170.1 °F) - closed cup | [1] |

| Refractive Index | n20/D 1.537 | [1] |

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table outlines its GHS hazard statements and precautionary codes.

| Hazard Classification | Code | Description |

| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed. |

| Serious Eye Damage (Category 1) | H318 | Causes serious eye damage. |

| Precautionary Statement | P264 | Wash skin thoroughly after handling. |

| Precautionary Statement | P270 | Do not eat, drink or smoke when using this product. |

| Precautionary Statement | P280 | Wear protective gloves/ eye protection/ face protection. |

| Precautionary Statement | P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| Precautionary Statement | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Precautionary Statement | P501 | Dispose of contents/ container to an approved waste disposal plant. |

Data sourced from Sigma-Aldrich Safety Data Sheet.[1]

Section 3: Safe Handling and Storage Protocols

Adherence to strict safety protocols is paramount when working with this compound to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.

-

Hand Protection: Chemical-resistant gloves, such as butyl rubber or neoprene, should be worn. It is advisable to double glove.

-

Skin and Body Protection: A lab coat worn over long-sleeved clothing and closed-toe shoes is required. For procedures with a higher risk of splashing, a chemical-resistant apron is recommended.

-

Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood.

Handling Procedures

-

Avoid all personal contact, including inhalation of vapors.

-

Use in a well-ventilated area, preferably a chemical fume hood.

-

Prevent the concentration of vapors in low-lying areas.

-

Do not eat, drink, or smoke in the work area.

-

Keep containers securely sealed when not in use.

-

Avoid physical damage to containers.

-

Wash hands thoroughly with soap and water after handling.

Storage

-

Store in original, tightly sealed containers.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

-

Protect from ignition sources; no smoking or open flames in the storage area.

Section 4: Emergency Procedures

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

In Case of Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Combustible liquid. Emits toxic fumes under fire conditions, including carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE). Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Absorb with inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.

Section 5: Experimental Protocol - Synthesis of this compound

The following protocol is a modified procedure for the synthesis of this compound from 2-bromopyridin-4-amine.

Materials and Equipment

-

2-bromopyridin-4-amine

-

50% aqueous hydrofluoric acid (HBF₄)

-

Sodium nitrite (B80452) (NaNO₂)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine

-

Magnesium sulfate (B86663) (MgSO₄)

-

Stir plate and stir bar

-

Ice bath

-

Standard laboratory glassware (beakers, flasks, separatory funnel)

Procedure

-

To a stirred suspension of 2-bromopyridin-4-amine (0.50 g, 2.9 mmol) in 50% aqueous HBF₄ (6.0 mL) in a flask, cool the mixture to 0°C using an ice bath.

-

Prepare a solution of sodium nitrite (0.24 g, 3.5 mmol) in water (3.0 mL).

-

Slowly add the sodium nitrite solution to the stirred suspension over 5 minutes, maintaining the temperature at 0°C.

-

Allow the resulting mixture to warm to room temperature and continue stirring for 12 hours.

-

Slowly add solid sodium bicarbonate to the reaction mixture until the evolution of CO₂ ceases, neutralizing the acid.

-

Transfer the aqueous solution to a separatory funnel and extract with ethyl acetate (2 x 30 mL).

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution (1 x 30 mL) followed by brine (1 x 30 mL).

-

Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield the this compound product.

Section 6: Visualizing the Workflow

The following diagram illustrates the key steps in the safe synthesis of this compound, from preparation to product isolation.

Caption: A step-by-step workflow for the safe synthesis of this compound.

Section 7: Conclusion

This compound is a valuable reagent in chemical synthesis, but its hazardous properties necessitate careful handling and adherence to rigorous safety protocols. This guide provides the essential information for researchers and professionals to work with this compound safely and effectively. By understanding its properties, implementing appropriate personal protective equipment, and following established handling and emergency procedures, the risks associated with this compound can be effectively managed, enabling its continued use in the advancement of science and technology.

References

An In-depth Technical Guide to the Material Safety of 2-Bromo-4-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information for 2-Bromo-4-fluoropyridine (CAS No: 357927-50-5), a versatile halogenated pyridine (B92270) derivative essential in pharmaceutical development, agrochemical formulation, and material science.[1] This document consolidates critical data from its Material Safety Data Sheet (MSDS) to ensure safe handling, storage, and emergency response.

Chemical Identification and Properties

This compound is a colorless to light yellow liquid.[1] It serves as a key intermediate in the synthesis of various biologically active molecules, including anti-cancer and anti-inflammatory drugs.[1]

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 4-Fluoro-2-bromopyridine[2] |

| CAS Number | 357927-50-5[1][3][4] |

| Molecular Formula | C₅H₃BrFN[1][3] |

| Molecular Weight | 175.99 g/mol [1][2][3][4] |

| InChI Key | AIEATTRZKVGMBO-UHFFFAOYSA-N[3][4] |

| SMILES String | Fc1ccnc(Br)c1[3][4] |

| Physicochemical Properties | Value |

| Appearance | Colorless to light yellow liquid[1] |

| Form | Liquid[3][4] |

| Density | 1.699 g/mL at 25 °C[1][3][4] |

| Refractive Index (n20/D) | 1.537[1][3][4] |

| Boiling Point | 188 ± 20 °C (predicted)[2] |

| Flash Point | 76.7 °C (170.1 °F) - closed cup[4] |

| Purity | ≥ 96-98%[1][2][3] |

Hazard Identification and Classification

This chemical is classified as hazardous. The signal word is "Danger".[4] It is harmful if swallowed and causes serious eye damage.[4]

| Hazard Class | GHS Classification | Hazard Statement |

| Acute Toxicity, Oral | Acute Tox. 4[4] | H302: Harmful if swallowed |

| Serious Eye Damage | Eye Dam. 1[4] | H318: Causes serious eye damage |

| Combustible Liquid | Storage Class 10[4] | Combustible liquid |

Precautionary Statements: P264, P270, P280, P301 + P312, P305 + P351 + P338, P501.[4]

Caption: Hazard identification and corresponding first aid response workflow.

First-Aid Measures

Immediate medical attention is crucial in case of exposure.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[5][6] Immediate medical attention is required.[7]

-

Skin Contact: Wash off with soap and plenty of water.[5][6][8] If skin irritation occurs, get medical advice/attention.[6]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[5][6] Call a POISON CENTER or doctor if you feel unwell.[6]

-

Ingestion: Do NOT induce vomiting.[8] Never give anything by mouth to an unconscious person.[8] Rinse mouth with water and consult a physician.[8]

Fire-Fighting Measures

The substance is a combustible liquid with a slight fire hazard when exposed to heat or flame.[9]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[5][6][8]

-

Specific Hazards: Heating may cause expansion or decomposition, leading to violent rupture of containers.[9] On combustion, it may emit irritating, toxic, or corrosive fumes.[9]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products formed include carbon oxides, nitrogen oxides (NOx), hydrogen bromide gas, and hydrogen fluoride.[10]

-

Protective Actions: Cool fire-exposed containers with a water spray from a protected location.[9] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][6]

Accidental Release Measures

In the event of a spill, immediate and appropriate action is necessary to prevent contamination and exposure.

Experimental Protocol for Spill Response:

-

Evacuation and Ventilation: Evacuate personnel to safe areas.[10] Ensure adequate ventilation and remove all sources of ignition.[5][9]

-

Personal Protection: Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[9][10] Avoid breathing vapors, mist, or gas.[10]

-

Containment: Stop the leak if it is safe to do so.[9] Contain the spill with sand, earth, or vermiculite.[9] Prevent the product from entering drains.[10]

-

Cleanup: Collect recoverable product into labeled containers for recycling.[9] Absorb the remaining product with inert material.[9]

-

Disposal: Collect solid residues and seal them in labeled drums for disposal.[9] Dispose of contents/container to an approved waste disposal plant.[5][6]

-

Decontamination: Wash the area of the spill and prevent runoff into drains.[9]

Caption: Step-by-step workflow for responding to an accidental release.

Handling and Storage

Proper handling and storage are essential to maintain the chemical's integrity and ensure personnel safety.

Protocol for Safe Handling and Storage:

-

Handling:

-

Storage:

Caption: Key protocols for the safe handling and storage of the chemical.

Exposure Controls and Personal Protection

-

Engineering Controls: Use only outdoors or in a well-ventilated area.[6] Ensure eyewash stations and safety showers are close to the workstation.[5][6]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tight-sealing safety goggles or a face shield.[6]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[6]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5][6] A recommended filter type is for organic gases and vapors.[5][6]

-

Stability and Reactivity

-

Chemical Stability: The product is stable under recommended storage conditions.[10]

-

Conditions to Avoid: Keep away from heat, sparks, open flames, and hot surfaces.[5][6]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[5][10]

-

Light Sensitivity: The material may be light-sensitive; some suppliers recommend storing under argon.[9]

Toxicological Information

Detailed toxicological studies for this compound are not extensively available. Information is generally based on structurally similar compounds and GHS classifications.

-

Acute Toxicity: Harmful if swallowed (Acute Toxicity, Oral, Category 4).[4]

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Serious Eye Damage/Irritation: Causes serious eye damage (Eye Damage, Category 1).[4]

-

STOT - Single Exposure: May cause respiratory irritation.[5][6]

-

Further Information: The toxicological properties have not been fully investigated.[5]

Disposal Considerations

Disposal of this chemical must be conducted in accordance with federal, state, and local environmental control regulations.

-

Method: Offer surplus and non-recyclable solutions to a licensed disposal company.[8] This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[8]

-

Contaminated Packaging: Dispose of as unused product.[8]

References

- 1. chemimpex.com [chemimpex.com]

- 2. ossila.com [ossila.com]

- 3. This compound 96 357927-50-5 [sigmaaldrich.com]

- 4. 2-溴-4-氟吡啶 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. 2-Bromo-5-fluoropyridine - Safety Data Sheet [chemicalbook.com]

A Technical Guide to 2-Bromo-4-fluoropyridine: Procurement and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Bromo-4-fluoropyridine, a key building block in modern organic synthesis. The document details reliable suppliers, purchasing information, and comprehensive experimental protocols for its synthesis and common cross-coupling reactions.

Introduction to this compound

This compound (CAS No. 357927-50-5) is a halogenated pyridine (B92270) derivative widely utilized as a versatile intermediate in the pharmaceutical and agrochemical industries. Its structure, featuring both a bromine and a fluorine atom on the pyridine ring, offers a unique reactivity profile that allows for the precise introduction of diverse functional groups. This makes it an invaluable tool for the synthesis of complex, polyfunctional molecules, particularly in the development of novel drug candidates and materials.

Sourcing and Procurement of this compound

A reliable supply of high-purity starting materials is crucial for reproducible research and development. The following table summarizes key information from various suppliers of this compound.

| Supplier | Purity | Available Quantities | Price (USD) |

| Thermo Scientific Chemicals | 97% | 5 g | Contact for pricing |

| Sigma-Aldrich | 96% | 1 g, 5 g | Contact for pricing |

| Ossila | >98% | 1 g, 5 g | Contact for pricing |

| Chem-Impex | ≥ 98% (GC) | 1 g, 5 g, 25 g, 100 g | $22.03 (1g), $60.99 (5g), $216.22 (25g), $686.13 (100g) |

| P212121 Store | >98.0% | 1 g, 5 g, 10 g, 25 g | $60.00 (1g) |

| Frontier Specialty Chemicals | Not specified | Custom sizes | Contact for pricing |

| TCI America | 98.0+% | 5 g | Contact for pricing |

Note: Prices and availability are subject to change. It is recommended to contact the suppliers directly for the most up-to-date information.

Purchasing Workflow

The procurement of specialized chemicals like this compound typically follows a standardized workflow. The following diagram illustrates the key steps involved, from initial supplier identification to the final receipt and quality control of the compound.

Caption: A typical workflow for procuring this compound.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound and its application in key palladium-catalyzed cross-coupling reactions.

Synthesis of this compound

This protocol describes the synthesis of this compound from 2-bromopyridin-4-amine via a modified Balz-Schiemann reaction.

Reaction Scheme:

2-bromopyridin-4-amine → this compound

Materials and Reagents:

-

2-bromopyridin-4-amine

-

50% aqueous tetrafluoroboric acid (HBF₄)

-

Sodium nitrite (B80452) (NaNO₂)

-

Water (H₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (B86663) (MgSO₄)

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

To a stirred suspension of 2-bromopyridin-4-amine (0.50 g, 2.9 mmol) in 50% aqueous HBF₄ (6.0 mL), add a solution of sodium nitrite (0.24 g, 3.5 mmol) in water (3.0 mL) dropwise over 5 minutes at 0 °C.

-

Allow the resulting mixture to warm to room temperature and stir for 12 hours.

-

Slowly add solid NaHCO₃ to the reaction mixture until the evolution of CO₂ ceases.

-

Extract the aqueous solution with ethyl acetate (2 x 30 mL).

-

Wash the combined organic extracts with saturated NaHCO₃ solution (1 x 30 mL) and then with brine (1 x 30 mL).

-

Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield the title compound.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of C-C bonds.

The Stille coupling reaction involves the reaction of an organostannane with an organic halide. The following diagram illustrates the catalytic cycle.

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocol (General):

-

In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve this compound (1.0 eq) and the organostannane reagent (1.1-1.5 eq) in an anhydrous solvent (e.g., toluene, dioxane, or DMF).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, a ligand (e.g., PPh₃) and/or an additive (e.g., CuI, LiCl).

-

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of KF to precipitate tin byproducts.

-

Filter the mixture and extract the filtrate with an organic solvent.

-

Wash the combined organic layers with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate in vacuo.

-

Purify the crude product by column chromatography.

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol (General):

-

To a reaction vessel, add this compound (1.0 eq), the boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 eq).

-

Purge the vessel with an inert gas and add a degassed solvent system (e.g., dioxane/water, toluene/water, DMF).

-

Heat the mixture with stirring (typically 80-110 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

-

Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the layers, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sulfate, and concentrate.

-

Purify the residue by flash column chromatography.

The Negishi coupling reaction provides a powerful method for C-C bond formation between an organozinc compound and an organic halide.

Caption: The catalytic cycle of the Negishi cross-coupling reaction.

Experimental Protocol (General):

-

Preparation of the Organozinc Reagent: The organozinc reagent can be prepared in situ or in a separate step, for example, by the reaction of an organolithium or Grignard reagent with a zinc halide (e.g., ZnCl₂), or by direct insertion of activated zinc into an organic halide.

-

Cross-Coupling Reaction:

-

In a flame-dried flask under an inert atmosphere, dissolve the palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, 1-5 mol%) and a suitable ligand (e.g., PPh₃, SPhos) in an anhydrous solvent (e.g., THF, dioxane).

-

Add this compound (1.0 eq) to the catalyst mixture.

-

Slowly add the solution of the organozinc reagent (1.1-1.5 eq) to the reaction mixture.

-

Stir the reaction at room temperature or with heating (typically 25-80 °C) and monitor its progress.

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the crude product by column chromatography.

-

Conclusion

This compound is a valuable and versatile building block in organic synthesis. A clear understanding of its procurement and the methodologies for its use in key synthetic transformations is essential for researchers in drug discovery and materials science. This guide provides a foundational resource for the effective acquisition and application of this important chemical intermediate.

2-Bromo-4-fluoropyridine: A Technical Guide to Synthesis, Reactivity, and Applications

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-fluoropyridine is a halogenated pyridine (B92270) derivative that serves as a crucial and versatile building block in modern organic synthesis.[1] Its unique electronic properties, stemming from the electron-withdrawing nature of the fluorine atom and the pyridine nitrogen, combined with the reactivity of the C-Br bond, make it an invaluable intermediate.[1][2] This compound is frequently utilized in the pharmaceutical and agrochemical industries for the synthesis of complex, biologically active molecules.[3] Its structure allows for selective functionalization through various cross-coupling reactions, facilitating the development of novel therapeutic agents, advanced materials, and specialty chemicals.[1][2] This guide provides a comprehensive overview of its synthesis, key reactions, and applications, supported by experimental data and protocols.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 357927-50-5 | [4][5] |

| Molecular Formula | C₅H₃BrFN | [4][5] |

| Molecular Weight | 175.99 g/mol | [4][5] |

| Appearance | Colorless liquid | [4] |

| Density | 1.699 g/mL at 25 °C | [5] |

| Boiling Point | 188 ± 20 °C (predicted) | [4] |

| Refractive Index | n20/D 1.537 | [5] |

| Purity | >96-98% (typical) | [4][5] |

Synthesis of this compound

The most common laboratory-scale synthesis involves a diazotization-fluorination reaction (Balz-Schiemann reaction) starting from 2-bromopyridin-4-amine.

Experimental Protocol: Synthesis via Diazotization

This procedure is adapted from established literature methods.[6]

-

Diazotization: A stirred suspension of 2-bromopyridin-4-amine (1.0 eq) in 50% aqueous tetrafluoroboric acid (HBF₄) is cooled to 0 °C in an ice bath.

-

Addition: A solution of sodium nitrite (B80452) (NaNO₂, ~1.2 eq) in water is added dropwise over 5-10 minutes, maintaining the temperature at 0 °C.

-

Warming: The reaction mixture is allowed to warm to room temperature and stirred for approximately 12 hours.

-

Quenching: The reaction is carefully quenched by the slow, portion-wise addition of solid sodium bicarbonate (NaHCO₃) until the cessation of CO₂ evolution.

-

Extraction: The resulting aqueous solution is extracted with ethyl acetate (B1210297) (EtOAc) (e.g., 2 x 30 mL).

-

Washing: The combined organic extracts are washed sequentially with saturated NaHCO₃ solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate (B86663) (MgSO₄), filtered, and concentrated under reduced pressure to yield this compound.[6]

Key Reactions and Applications

This compound is a substrate for numerous palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery and materials science.[2][3] The bromine at the C2 position is the primary site for these reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between this compound and various organoboron compounds. While the coupling of 2-substituted pyridines can be challenging due to potential catalyst inhibition by the pyridine nitrogen, effective protocols have been developed.[7]

General Reaction Scheme: The reaction couples this compound with an aryl or heteroaryl boronic acid (or ester) to form the corresponding 2-substituted-4-fluoropyridine.

Table 1: Representative Suzuki-Miyaura Coupling Conditions

| Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |

| Phenylboronic acid | Pd(OAc)₂ (ligand-free) | K₂CO₃ | aq. isopropanol | Good to Excellent | [8] |

| 3,5-(CF₃)₂C₆H₃Br | Pd₂(dba)₃ / Phosphite Ligand | KF | Dioxane | 82 | [7] |

| 4-Anisoleboronic acid | Pd₂(dba)₃ / Phosphite Ligand | KF | Dioxane | 74 | [7] |

| *Note: Data from a study on general 2-pyridyl nucleophiles, demonstrating feasibility. |

Sonogashira Coupling

Sonogashira coupling is used to form a C(sp²)-C(sp) bond, linking a terminal alkyne to the pyridine ring. This reaction is essential for creating arylalkynes, which are precursors to many complex molecules and functional materials.[4][9] The reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[10]

General Experimental Protocol: A procedure adapted from literature for a similar substrate:[9]

-

A solution of this compound (1.1 eq) in a degassed solvent mixture (e.g., THF/Et₃N) is prepared.

-

The catalysts, Pd(PPh₃)₄ (e.g., 0.15 eq) and CuI (e.g., 0.3 eq), are added.

-

The mixture is degassed again before the terminal alkyne (1.0 eq) is added dropwise.

-

The reaction is stirred at room temperature for a specified time (e.g., 16 hours) until completion.

-

Workup involves filtration, solvent removal, and purification by chromatography.

Table 2: Sonogashira Coupling Examples with Bromopyridines

| Alkyne | Catalyst / Co-catalyst | Base | Solvent | Yield (%) | Reference |

| 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ / CuI | Et₃N | THF | Low (25%) | [9] |

| Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | High yields reported | [9] |

| Propargyl alcohol | Pd(PPh₃)₄ / CuI | Et₃N | THF | 90 | [9] |

| Note: Data from coupling with 6-bromo-3-fluoro-2-cyanopyridine, demonstrating functional group tolerance. |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling this compound with primary or secondary amines.[3] This reaction is a cornerstone of medicinal chemistry for synthesizing aminopyridine derivatives, which are prevalent in pharmaceuticals.[11][12]

General Reaction Conditions: The reaction typically involves a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., BINAP, dppp), and a strong base (e.g., NaOᵗBu) in an inert solvent like toluene.[12][13] Reactions with volatile amines may be conducted in sealed tubes to prevent their evaporation.[11]

Table 3: Buchwald-Hartwig Amination of 2-Bromopyridines

| Amine | Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |

| Volatile amines | Pd(OAc)₂ / dppp | NaOᵗBu | Toluene | 55-98 | [12] |

| (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃ / (±)-BINAP | NaOᵗBu | Toluene | 60 | [13] |

| Aromatic amines | Pd₂(dba)₃ / dppp | NaOᵗBu | Toluene | Excellent results reported | [12] |

| Note: Reaction with 2-bromo-6-methylpyridine. |

Applications in Drug Discovery and Material Science

The derivatives of this compound are integral to several fields of research and development.

-

Pharmaceuticals: It is a key intermediate for synthesizing drugs, particularly in the development of anti-cancer and anti-inflammatory agents.[1] The fluoropyridine motif is a common scaffold in kinase inhibitors and other targeted therapies.

-

Agrochemicals: The compound is used in the formulation of herbicides and pesticides, where the pyridine ring system is a known pharmacophore.[1]

-

Material Science: Derivatives are explored for creating novel materials like polymers and coatings with enhanced thermal stability and chemical resistance.[1][2] In organic electronics, they are used to synthesize compounds for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs), where the fluorine atom helps modulate electronic properties.[2]

-

Ligand Synthesis: It is used to prepare specialized ligands, such as 2,2'-bipyridines via Stille coupling or bis(pyridine) ligands via Sonogashira coupling, which are used in catalysis and to create complex organometallic structures.[4]

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ossila.com [ossila.com]

- 5. 2-溴-4-氟吡啶 96% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

2-Bromo-4-fluoropyridine: A Versatile Scaffold for Biologically Active Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-fluoropyridine is a halogenated pyridine (B92270) derivative that has emerged as a critical building block in modern medicinal chemistry and drug discovery.[1] Its unique chemical structure, featuring both a bromine and a fluorine atom on the pyridine ring, offers a distinct reactivity profile that enables the precise introduction of diverse functional groups.[1] This versatility makes it a highly sought-after intermediate for the synthesis of complex molecules with a wide range of biological activities, including potential anti-cancer, anti-inflammatory, and antimicrobial agents.[1][2] The strategic incorporation of the fluorinated pyridine motif can significantly enhance a drug candidate's metabolic stability, bioavailability, and binding affinity to target receptors.[1][3] This guide provides a comprehensive overview of the biological activity, potential applications, and synthetic methodologies associated with this compound.

Biological Activity and Potential Applications

Derivatives of this compound have shown promise in several therapeutic areas. The ability to functionalize the pyridine ring at the 2- and 4-positions through various cross-coupling reactions allows for the generation of large libraries of compounds for biological screening.

Anticancer Activity

The 2-substituted-4-fluoropyridine scaffold is a key component in the development of various anticancer agents, particularly kinase and PARP inhibitors.

Kinase Inhibition: Many kinase inhibitors feature a pyridine core, which can interact with the hinge region of the kinase domain. The fluorine atom at the 4-position can enhance binding affinity and modulate the physicochemical properties of the molecule.

PARP Inhibition: 4-Bromo-2-fluoropyridine is a valuable intermediate in the synthesis of isoquinolinone derivatives, which are potent inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1).[4] PARP-1 is a crucial enzyme in DNA repair, and its inhibition is a promising strategy for cancer treatment, especially in tumors with existing DNA repair deficiencies.[4]

Anti-inflammatory Activity